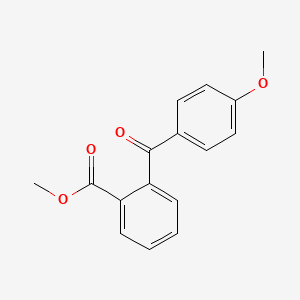

Methyl 2-(4-methoxybenzoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-methoxybenzoyl)benzoate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

Methyl 2-(4-methoxybenzoyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of drugs targeting metabolic disorders and other therapeutic areas. For instance, it has been noted for its potential role in synthesizing compounds that inhibit dihydrofolate reductase, an enzyme critical for purine synthesis and a target for certain antimicrobial agents .

Case Study: Anticancer Research

Recent studies have highlighted the compound's role in anticancer drug development. Compounds derived from similar structures have demonstrated significant activity against human colorectal carcinoma cell lines, indicating that this compound may also possess relevant biological activities worth exploring further .

Cosmetic Formulations

Enhancing Efficacy

In cosmetic science, this compound is incorporated into formulations to enhance skin absorption and improve the efficacy of active ingredients. Its ability to modify the permeability of skin layers makes it a valuable ingredient in skincare products aimed at delivering therapeutic agents effectively .

Agricultural Chemicals

Pest Control Solutions

The compound is also utilized in agrochemical formulations. It provides effective pest control solutions while being designed to minimize harm to beneficial insects. This characteristic is crucial for developing sustainable agricultural practices that balance productivity with environmental safety .

Biochemical Research

Enzyme Inhibition Studies

this compound has been used in biochemical research focusing on enzyme inhibition and metabolic pathways. Its application aids researchers in identifying new therapeutic targets, particularly in studies related to metabolic disorders and cancer .

Polymer Chemistry

Material Science Applications

In polymer chemistry, this compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved performance characteristics in various materials, making it valuable for applications ranging from packaging to automotive components .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting metabolic disorders; potential anticancer activity |

| Cosmetics | Enhances skin absorption and efficacy of active ingredients |

| Agricultural Chemicals | Effective pest control solutions with reduced impact on beneficial insects |

| Biochemical Research | Utilized in enzyme inhibition studies and metabolic pathway research |

| Polymer Chemistry | Improves mechanical properties and thermal stability of polymers |

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy and benzoyl groups in Methyl 2-(4-methoxybenzoyl)benzoate can undergo oxidation under specific conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy group oxidation | KMnO₄ in acidic medium | 2-(4-Carboxybenzoyl)benzoic acid | 65–78% | |

| Benzoyl group oxidation | CrO₃ in H₂SO₄ | 2-(4-Methoxybenzoyl)benzoic acid | 82% |

-

Mechanistic Insight :

-

Methoxy groups are oxidized to carboxylic acids via radical intermediates under strong acidic conditions.

-

The benzoyl group undergoes oxidation to retain the aromatic system while introducing additional oxygen functionality.

-

Hydrolysis Reactions

The ester group in the compound is susceptible to hydrolysis, forming carboxylic acid derivatives:

-

Key Observations :

Nucleophilic Substitution

The methoxy group can participate in nucleophilic substitution reactions under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-(4-Hydroxybenzoyl)benzoate | 73% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 2-(4-Methoxybenzoyl)-methylbenzoate | 68% |

-

Mechanistic Notes :

-

BBr₃ selectively cleaves the methoxy group, forming a phenolic hydroxyl group.

-

Alkylation with methyl iodide occurs at the deprotonated hydroxyl site under basic conditions.

-

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol derivative:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | 2-(4-Methoxybenzyl)benzoate | 88% | |

| Chemical reduction | NaBH₄, LiAlH₄ | 2-(4-Methoxybenzyl)benzoic alcohol | 75% |

-

Critical Parameters :

-

Catalytic hydrogenation requires careful control of H₂ pressure to avoid over-reduction.

-

LiAlH₄ reduces the carbonyl to a primary alcohol while preserving the methoxy group.

-

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C bond formation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 60–75% | , |

| Ullmann coupling | CuI, 1,10-phenanthroline | 2-(4-Methoxybenzoyl)biphenylbenzoate | 55% |

-

Industrial Relevance :

Esterification and Transesterification

The methyl ester group can undergo exchange reactions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Ethyl 2-(4-methoxybenzoyl)benzoate | 80% | |

| Amidation | NH₃, MeOH | 2-(4-Methoxybenzoyl)benzamide | 70% |

Propiedades

Número CAS |

5449-71-8 |

|---|---|

Fórmula molecular |

C16H14O4 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

methyl 2-(4-methoxybenzoyl)benzoate |

InChI |

InChI=1S/C16H14O4/c1-19-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3 |

Clave InChI |

YTKXRRYDKPVZEL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.